molecular formula C48H58NP B14896750 bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane

bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane

Cat. No.: B14896750
M. Wt: 680.0 g/mol
InChI Key: KNNNMLMGYDRDNN-UHFFFAOYSA-N
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Description

Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane: is a complex organic compound with a unique structure that includes adamantyl groups and a pentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane typically involves multi-step organic synthesis techniques. The process begins with the preparation of the adamantyl and pentacyclic components, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include phosphine ligands, catalysts, and solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives.

Scientific Research Applications

Chemistry: In chemistry, bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are studied for their catalytic properties.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to explore its therapeutic potential.

Industry: In industry, the compound’s stability and reactivity make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane exerts its effects involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound’s phosphane group can coordinate with metal centers, influencing their electronic properties and reactivity. Additionally, its bulky adamantyl groups may affect the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine
  • 3-[[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
  • 2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N,N-dimethylethanamine

Uniqueness: Bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane stands out due to its combination of adamantyl groups and a pentacyclic framework, which imparts unique steric and electronic properties.

Properties

Molecular Formula

C48H58NP

Molecular Weight

680.0 g/mol

IUPAC Name

bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane

InChI

InChI=1S/C48H58NP/c1-3-9-41-37(7-1)13-15-39-29-49(30-40-16-14-38-8-2-4-10-42(38)46(40)45(39)41)43-11-5-6-12-44(43)50(47-23-31-17-32(24-47)19-33(18-31)25-47)48-26-34-20-35(27-48)22-36(21-34)28-48/h5-6,11-16,31-36H,1-4,7-10,17-30H2

InChI Key

KNNNMLMGYDRDNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2C4=C(CN(C3)C5=CC=CC=C5P(C67CC8CC(C6)CC(C8)C7)C91CC2CC(C9)CC(C2)C1)C=CC1=C4CCCC1

Origin of Product

United States

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